molecular formula C15H9ClF3N5O4 B11502582 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide

Cat. No.: B11502582
M. Wt: 415.71 g/mol
InChI Key: ZJCMYNFHCGENFK-UHFFFAOYSA-N
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Description

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a nitro group, and a benzotriazole moiety, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6-nitro-1H-1,2,3-benzotriazole in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction of the nitro group produces corresponding amines.

Scientific Research Applications

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular proteins and DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and nitro groups enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

Molecular Formula

C15H9ClF3N5O4

Molecular Weight

415.71 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-nitrobenzotriazol-1-yl)oxyacetamide

InChI

InChI=1S/C15H9ClF3N5O4/c16-11-3-1-8(5-10(11)15(17,18)19)20-14(25)7-28-23-13-6-9(24(26)27)2-4-12(13)21-22-23/h1-6H,7H2,(H,20,25)

InChI Key

ZJCMYNFHCGENFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)C(F)(F)F)Cl

Origin of Product

United States

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